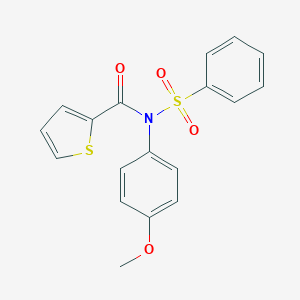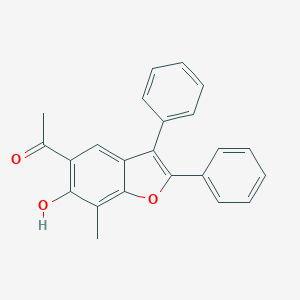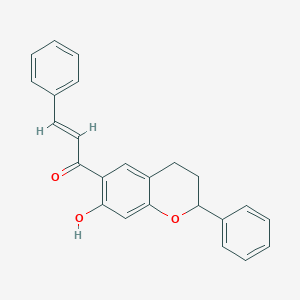
N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTB is a sulfonamide-based compound that has been shown to exhibit various biochemical and physiological effects in vitro and in vivo.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a role in various cellular processes, including cell proliferation and migration. By inhibiting the activity of these enzymes, this compound may be able to inhibit the growth and migration of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its effects on cancer cells and inflammation, this compound has also been shown to have effects on angiogenesis and cell adhesion. This compound has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. This compound has also been shown to inhibit the adhesion of cancer cells to extracellular matrix proteins, which is important for the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide in lab experiments is its high purity. The synthesis method described above yields high purity this compound with good yields. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide. One direction is to further explore its potential as a cancer therapy. This could involve studying the effects of this compound on different types of cancer cells and in animal models of cancer. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. This could involve studying the effects of this compound on inflammatory cells and in animal models of inflammation. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-thiophenecarbonyl chloride in the presence of a base, followed by the addition of an amine group. The resulting compound is then purified through recrystallization to obtain this compound in its pure form. This method has been shown to yield high purity this compound with good yields.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy.
In addition to its potential applications in cancer research, this compound has also been studied for its effects on inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. These findings suggest that this compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C18H15NO4S2 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4S2/c1-23-15-11-9-14(10-12-15)19(18(20)17-8-5-13-24-17)25(21,22)16-6-3-2-4-7-16/h2-13H,1H3 |
Clé InChI |
MQISSZIKPOHVHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
